Methyl 2-bromo-3-methylbenzoate
Overview
Description
Methyl 2-bromo-3-methylbenzoate is a chemical compound that is part of a broader class of brominated aromatic esters. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The compound itself is characterized by the presence of a bromine atom and a methyl group attached to a benzoate ester framework.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves halogenation reactions or cyclization processes. For instance, 3-(Bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating a potential pathway for the synthesis of similar brominated esters . Additionally, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, which shares a similar benzoate ester structure, is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid, suggesting a possible synthetic route for Methyl 2-bromo-3-methylbenzoate .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic and crystallographic techniques. For example, the molecular structure, vibrational spectra, and hyperpolarizability of 2-amino-5-bromo-benzoic acid methyl ester have been analyzed using density functional theory (DFT) methods, which could be applied to study the structure of Methyl 2-bromo-3-methylbenzoate . Similarly, the structure of bis(2-bromobenzoato-O,O')-bis(methyl-3-pyridylcarbamate-N)-zinc(II) has been characterized by X-ray diffraction, providing insights into the coordination environment of brominated benzoates .
Chemical Reactions Analysis
The reactivity of brominated aromatic esters can be inferred from studies on similar compounds. For instance, the products of bromocyclization reactions can undergo further transformations, such as palladium-catalyzed cross-coupling, indicating that Methyl 2-bromo-3-methylbenzoate may also participate in such reactions . Additionally, the reactivity of benzothiazolium salts, which can be synthesized from related methylbenzoyl compounds, suggests potential reactivity pathways for Methyl 2-bromo-3-methylbenzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic esters can be correlated with their molecular structure. The study of halogenbenzoic acids, including bromo-methylbenzoic acids, has revealed structure-property relationships that can be used to estimate solubilities and understand specific interactions in the liquid and crystal phases . The vibrational study and analysis of molecular properties of Methyl 2-amino 5-bromobenzoate provide data on vibrational modes, molecular electrostatic potential, and NLO properties, which could be relevant for understanding the properties of Methyl 2-bromo-3-methylbenzoate . Furthermore, the growth and characterization of Methyl 2-amino-5-bromobenzoate crystals for NLO applications offer insights into the crystal growth process and thermal stability, which may be applicable to Methyl 2-bromo-3-methylbenzoate .
Scientific Research Applications
Thermodynamics and Solubility
A study explored the thermodynamics of various bromobenzoic acids, including isomers of bromo-methylbenzoic acids. This research is crucial for understanding the structure-property relationships, which include hydrogen bonding interactions and solubility correlations in halogenbenzoic acids. Such data is vital for assessing the water solubility of sparingly soluble drugs, which can include derivatives of methyl 2-bromo-3-methylbenzoate (Zherikova et al., 2016).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various compounds related to methyl 2-bromo-3-methylbenzoate. For instance, a study detailed the synthesis of 2-bromo-3-hydroxybenzoate derivatives through Diels–Alder reactions, highlighting its utility in Pd-catalyzed cross-coupling reactions (Shinohara et al., 2014). Additionally, the synthesis of 2-bromo-3-methylbenzoic acid itself has been documented, emphasizing its relevance in various chemical reactions (Bunnett & Rauhut, 2003).
Pharmaceutical Intermediates
Compounds related to methyl 2-bromo-3-methylbenzoate have been synthesized as key intermediates for anti-cancer drugs, specifically those inhibiting thymidylate synthase (Sheng-li, 2004). Another study synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, which displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme target in cancer research (Lijun, 2010).
Photodynamic Therapy Applications
A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds related to methyl 2-bromo-3-methylbenzoate. This research is significant for photodynamic therapy applications in cancer treatment due to the high singlet oxygen quantum yield of these compounds (Pişkin et al., 2020).
Anaerobic Metabolism in Environmental Microbiology
An environmental microbiology study involved the metabolism of m-cresol by methanogenic cultures, where a compound related to methyl 2-bromo-3-methylbenzoate, 4-hydroxy-2-methylbenzoic acid, was identified as a transient intermediate. This research contributes to understanding the metabolic pathways in anaerobic environments, with implications for bioremediation and waste treatment processes (Roberts et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-bromo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOFGUXVDAZKBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445408 | |
Record name | Methyl 2-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-methylbenzoate | |
CAS RN |
131001-86-0 | |
Record name | Methyl 2-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Bromo-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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